molecular formula C19H23N3O2 B5851759 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine

1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine

Cat. No.: B5851759
M. Wt: 325.4 g/mol
InChI Key: VRKMESPZHKEPLQ-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This compound is characterized by the presence of a 4-methylbenzyl group and a 4-nitrobenzyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine typically involves the reaction of piperazine with 4-methylbenzyl chloride and 4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions may include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine, chlorine, or nitrating agents.

Major Products Formed

    Oxidation: The major product formed from the oxidation of this compound is the corresponding nitro derivative.

    Reduction: The major product formed from the reduction of the nitro group is the corresponding amino derivative.

    Substitution: The major products formed from electrophilic aromatic substitution reactions depend on the specific substituents introduced.

Scientific Research Applications

1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring can also interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine can be compared with other similar compounds, such as:

    1-(4-methylbenzyl)-4-benzylpiperazine: This compound lacks the nitro group, which may result in different chemical and biological properties.

    1-(4-nitrobenzyl)-4-benzylpiperazine: This compound lacks the methyl group, which may influence its reactivity and interactions with biological targets.

    1-(4-methylbenzyl)-4-(4-aminobenzyl)piperazine: This compound has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in the presence of both the 4-methylbenzyl and 4-nitrobenzyl groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-16-2-4-17(5-3-16)14-20-10-12-21(13-11-20)15-18-6-8-19(9-7-18)22(23)24/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKMESPZHKEPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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